3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
2,4-Difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether is a complex organic compound that features a combination of fluorinated aromatic rings and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with 4-fluorobenzyl thiol.
Ether Formation: The final step involves the etherification of the 2,4-difluorophenol with the triazole derivative using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and partially hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s triazole moiety is a common pharmacophore in medicinal chemistry, making it a potential candidate for the development of new therapeutic agents.
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds or fluorinated aromatic rings.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated aromatic rings and triazole moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 4-Fluorobenzyl thiol
- 1,2,4-Triazole derivatives
Uniqueness
The combination of fluorinated aromatic rings, a sulfur-containing group, and a triazole moiety makes 2,4-difluorophenyl (1-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl) ether unique. This structure imparts specific chemical properties such as increased stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H16F3N3OS |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C18H16F3N3OS/c1-11(25-16-8-7-14(20)9-15(16)21)17-22-23-18(24(17)2)26-10-12-3-5-13(19)6-4-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
JEBRCAJCKQTDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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